N-[4-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)phenyl]-4-methylbenzenesulfonamide
Overview
Description
N-[4-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)phenyl]-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H23N3O3S2 and its molecular weight is 441.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 441.11808395 g/mol and the complexity rating of the compound is 629. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural and Synthesis Studies
- A study discussed the structure-activity relationships in biphenylsulfonamide endothelin antagonists, highlighting the significance of specific substitutions for improved binding and functional activity, demonstrating the critical role of structural modifications in enhancing drug efficacy (Murugesan et al., 1998).
- Another research effort described the synthesis and structural characterization of sulfonamide molecules, emphasizing the importance of crystallography and computational studies in understanding molecular interactions and properties (Murthy et al., 2018).
- The development of water-soluble sulfonamides for potential therapeutic applications, showcasing the synthesis of compounds with potent inhibitory effects on carbonic anhydrase, offers insights into drug design strategies aimed at improving solubility and efficacy (Casini et al., 2000).
Potential Therapeutic Applications
- Research on sulfonamide-based compounds for anticancer therapy, where cell-based antitumor screens identified potent cell cycle inhibitors, highlights the role of these compounds in advancing cancer treatment (Owa et al., 2002).
- A study on the synthesis of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides demonstrated potent antibacterial properties, illustrating the potential of sulfonamide derivatives in addressing antibiotic resistance (Abbasi et al., 2015).
Novel Synthesis Methodologies
- An innovative approach to the cyanation of aryl and heteroaryl bromides using N-cyano-N-phenyl-p-methylbenzenesulfonamide as a cyanation reagent showcases advancements in synthetic chemistry methods, contributing to more efficient and environmentally friendly processes (Anbarasan et al., 2011).
Structural Features and Analysis
- Investigations into the crystal structure of sulfonamide compounds reveal characteristic hydrogen bonding patterns, contributing to our understanding of molecular assembly and chiral discrimination in crystallization processes (Kikkawa et al., 2019).
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[4-[(4-methylphenyl)sulfonylamino]phenyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-3-28-20-12-10-18(11-13-20)24-22(29)23-17-6-8-19(9-7-17)25-30(26,27)21-14-4-16(2)5-15-21/h4-15,25H,3H2,1-2H3,(H2,23,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDJHIWPWWGJDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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